molecular formula C11H12F2O2 B7874098 1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone

1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone

Cat. No.: B7874098
M. Wt: 214.21 g/mol
InChI Key: YVZACJBGROJKQO-UHFFFAOYSA-N
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Description

1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone is an organic compound characterized by the presence of a difluoroethoxy group attached to a methylphenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2-difluoroethanol and 5-methylphenyl ethanone.

    Reaction Conditions: The difluoroethanol is reacted with a suitable base, such as sodium hydride, to form the difluoroethoxide ion. This ion then undergoes a nucleophilic substitution reaction with 5-methylphenyl ethanone under controlled temperature conditions, typically around 0-50°C, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially affecting processes like inflammation or microbial growth.

Comparison with Similar Compounds

    1-(2-(2,2-Difluoroethoxy)phenyl)ethanone: Similar structure but lacks the methyl group, which may affect its reactivity and applications.

    1-(2-(2,2-Difluoroethoxy)-4-methylphenyl)ethanone: The position of the methyl group is different, potentially leading to variations in chemical behavior and biological activity.

This detailed overview provides a comprehensive understanding of 1-(2-(2,2-Difluoroethoxy)-5-methylphenyl)ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(2,2-difluoroethoxy)-5-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-7-3-4-10(15-6-11(12)13)9(5-7)8(2)14/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZACJBGROJKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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